4-[4-(Diethoxymethyl)phenyl]but-3-en-2-one
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Overview
Description
4-[4-(Diethoxymethyl)phenyl]but-3-en-2-one is an organic compound with the molecular formula C15H20O3. It is characterized by the presence of a phenyl group substituted with a diethoxymethyl group and a butenone moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Diethoxymethyl)phenyl]but-3-en-2-one typically involves the reaction of 4-(diethoxymethyl)benzaldehyde with an appropriate enone precursor under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Diethoxymethyl)phenyl]but-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-[4-(Diethoxymethyl)phenyl]but-3-en-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(Diethoxymethyl)phenyl]but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(Methoxymethyl)phenyl]but-3-en-2-one
- 4-[4-(Ethoxymethyl)phenyl]but-3-en-2-one
- 4-[4-(Propoxymethyl)phenyl]but-3-en-2-one
Uniqueness
4-[4-(Diethoxymethyl)phenyl]but-3-en-2-one is unique due to the presence of the diethoxymethyl group, which imparts distinct chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C15H20O3 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
4-[4-(diethoxymethyl)phenyl]but-3-en-2-one |
InChI |
InChI=1S/C15H20O3/c1-4-17-15(18-5-2)14-10-8-13(9-11-14)7-6-12(3)16/h6-11,15H,4-5H2,1-3H3 |
InChI Key |
FRXWTYUERKSNTF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=C(C=C1)C=CC(=O)C)OCC |
Origin of Product |
United States |
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